Gramibactin
Description
Discovery and Initial Characterization within Siderophore Research
The discovery of gramibactin stemmed from genome mining of the rhizosphere bacterium Paraburkholderia graminis C4D1M, a microbe associated with the roots of cereals like maize and wheat. leibniz-hki.desecondarymetabolites.orgbiooekonomie.de A research team in Jena, Germany, identified a novel gene cluster (grb) coding for a non-ribosomal peptide synthetase (NRPS) machinery, hinting at the production of a unique secondary metabolite. leibniz-hki.deresearchgate.net This genetic evidence prompted the isolation and characterization of the corresponding molecule. leibniz-hki.de
The initial characterization revealed this compound as a potent iron-chelating agent, or siderophore. leibniz-hki.de Chemical analyses, including high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, were employed to elucidate its structure. researchgate.netresearchgate.net Mass spectrometry experiments showed characteristic mass shifts upon iron binding, confirming its role as a siderophore. researchgate.net Further analysis using ¹⁵N-labeled this compound helped identify its novel iron-coordinating functional groups. researchgate.netresearchgate.net Researchers determined that this compound binds ferric iron (Fe³⁺) with a very high affinity, exhibiting a logβ value of 27.6. researchgate.netnih.gov The producing bacterium, P. graminis, is found in the root zones of important crops, and studies have shown that the this compound-iron complex can be utilized by maize plants, leading to a significant increase in chlorophyll (B73375) production. leibniz-hki.debiooekonomie.deascenion.de
| Property | Description | Source(s) |
| Producing Organism | Paraburkholderia graminis | leibniz-hki.denih.gov |
| Ecological Niche | Rhizosphere of cereals (maize, wheat) | leibniz-hki.debiooekonomie.de |
| Primary Function | Siderophore (Iron (III) chelation) | leibniz-hki.deresearchgate.net |
| Biosynthesis Pathway | Non-ribosomal peptide synthetase (NRPS) | researchgate.netbiorxiv.org |
| Molecular Formula | C₃₂H₅₄N₁₀O₁₆ | secondarymetabolites.org |
| Iron Binding Affinity (logβ) | 27.6 | researchgate.netnih.gov |
Classification as a Novel Class of Diazeniumdiolate-Containing Siderophores
This compound's most remarkable feature is its unique iron-binding mechanism, which sets it apart from previously known siderophores. Siderophores are typically classified based on the chemical functional groups they use to chelate iron, such as catecholates, hydroxamates, and α-hydroxycarboxylates. researchgate.netnih.gov this compound introduces an entirely new class by utilizing N-nitrosohydroxylamine, also known as diazeniumdiolate, moieties as its primary ligands for iron coordination. leibniz-hki.debiooekonomie.denih.gov
This makes this compound the prototype for the diazeniumdiolate class of siderophores. researchgate.net The molecule contains two instances of a novel amino acid named graminine (Gra), which incorporates the C-type diazeniumdiolate functional group. researchgate.netescholarship.orgnih.gov This C-diazeniumdiolate, where the N-nitrosohydroxylamine group is bonded to a carbon atom, is extremely rare in natural products. researchgate.netnih.gov The discovery confirmed that this unusual moiety participates directly in metal binding, expanding the known chemical strategies employed by microbes for iron acquisition. researchgate.netnih.gov Subsequent research has identified other siderophores containing the graminine amino acid, including megapolibactins, plantaribactin, and this compound B, solidifying the importance of this new class. nih.govnih.govsecondarymetabolites.org
Significance of Lipodepsipeptide Structure in Siderophore Diversity
Structurally, this compound is classified as a cyclic lipodepsipeptide. leibniz-hki.debiooekonomie.de This means its structure consists of a fatty acid tail linked to a cyclic peptide backbone that contains at least one ester bond (depsipeptide). google.com The biosynthesis is governed by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) system. researchgate.netresearchgate.net
The specific composition of this compound includes an octanoic acid tail and a peptide ring comprising six amino acids: two units of the novel D-graminine, glycine, D-allo-threonine, L-threonine, and D-threo-β-hydroxyaspartic acid. nih.govgoogle.com The iron (Fe³⁺) is coordinated by the two diazeniumdiolate groups of the graminine residues and the α-hydroxycarboxylic acid group of the β-hydroxyaspartic acid. nih.gov This complex, hybrid structure underscores the biosynthetic versatility of microorganisms. The lipodepsipeptide nature contributes to the diversity of siderophores, influencing the molecule's solubility, membrane interaction, and transport properties, which are crucial for its function in the complex soil environment of the rhizosphere. researchgate.netgoogle.com
| Component | Name/Type | Role in Structure | Source(s) |
| Fatty Acid | Octanoic Acid | Lipid tail (Lipo-) | google.com |
| Amino Acid 1 & 2 | D-Graminine | Peptide backbone; Iron chelation via diazeniumdiolate | nih.gov |
| Amino Acid 3 | Glycine | Peptide backbone | nih.gov |
| Amino Acid 4 | D-allo-Threonine | Peptide backbone | nih.gov |
| Amino Acid 5 | L-Threonine | Peptide backbone | nih.gov |
| Amino Acid 6 | D-threo-β-hydroxyaspartic acid | Peptide backbone; Iron chelation via α-hydroxycarboxylate | nih.gov |
Properties
Molecular Formula |
C32H54N10O16 |
|---|---|
Molecular Weight |
834.84 |
IUPAC Name |
(2R,3R)-4-(((3R,9R,12R,15S,16R)-3,9-Bis(3-(hydroxy(nitroso)amino)propyl)-12-((R)-1-hydroxyethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetraazacyclohexadecan-15-yl)amino)-2-hydroxy-3-octanamido-4-oxobutanoic acid |
InChI |
InChI=1S/C32H54N10O16/c1-4-5-6-7-8-13-21(44)36-25(26(46)31(51)52)30(50)38-24-18(3)58-32(53)20(12-10-15-42(57)40-55)34-22(45)16-33-27(47)19(11-9-14-41(56)39-54)35-28(48)23(17(2)43)37-29(24)49/h17-20,23-26,43,46,56-57H,4-16H2,1-3H3,(H,33,47)(H,34,45)(H,35,48)(H,36,44)(H,37,49)(H,38,50)(H,51,52)/t17-,18-,19-,20-,23-,24+,25-,26-/m1/s1 |
InChI Key |
HGXMPFGAAQWWSH-DDAPDXDOSA-N |
SMILES |
O=C(O)[C@H](O)[C@@H](NC(CCCCCCC)=O)C(N[C@@H]1C(N[C@H]([C@H](O)C)C(N[C@H](CCCN(O)N=O)C(NCC(N[C@H](CCCN(O)N=O)C(O[C@@H]1C)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gramibactin |
Origin of Product |
United States |
Coordination Chemistry and Iron Speciation of Gramibactin
Iron(III) Binding Affinity and Chelation Mechanism
The remarkable ability of gramibactin to sequester iron from the environment is rooted in its molecular structure, which is perfectly tailored for high-affinity binding to Fe³⁺.
The potent iron-chelating capability of this compound stems from its unique combination of functional groups that act as ligands. researchgate.net Structurally, this compound is a cyclic lipopeptide that creates a coordination sphere for Fe³⁺ using three bidentate ligands, resulting in a stable, hexadentate octahedral complex. google.com
The key coordinating groups are:
Two Diazeniumdiolate Moieties: this compound is distinguished by the presence of two rare N-nitrosohydroxylamine (diazeniumdiolate) functional groups. nih.govresearchgate.net These groups are part of the novel amino acid named graminine and are primary sites for iron binding. acs.orgresearchgate.net The diazeniumdiolate group is a potent ligand for Fe(III). researchgate.netnih.gov
One α-Hydroxycarboxylate Group: In addition to the diazeniumdiolates, an α-hydroxycarboxylate group, specifically from a β-hydroxyaspartic acid residue, participates in the coordination of the iron center. researchgate.netnih.gov
Together, these three bidentate ligands—the two diazeniumdiolates and the one α-hydroxycarboxylate—wrap around a single Fe³⁺ ion, satisfying its coordination number of six and forming a highly stable chelate. google.com Complexation-induced proton NMR chemical shifts have confirmed that the unusual diazeniumdiolate moieties are directly involved in metal binding. nih.govresearchgate.net
High Affinity for Fe³⁺ (Logβ Values)
pH-Dependent Iron(III) Complexation and Speciation
The interaction between this compound and iron(III) is significantly influenced by the pH of the surrounding medium. Thermodynamic studies have elucidated the specific chemical species that form across a wide pH range.
A detailed solution thermodynamic study of the iron(III)-gramibactin system revealed the formation of two predominant species as a function of pH. researchgate.netnih.gov
[Fe(this compound)]⁻: In a broad pH range from approximately 2 to 9, the dominant species is the [Fe(this compound)]⁻ complex. The formation of this species in real systems has been confirmed by high-resolution mass spectrometry analysis of bacterial culture extracts. researchgate.netresearchgate.netnih.gov
[Fe(this compound)(OH)₂]³⁻: At pH values of 9 and above, a dihydroxo species, [Fe(this compound)(OH)₂]³⁻, becomes the major form. researchgate.netnih.gov This indicates that at higher pH, hydroxide (B78521) ions coordinate with the iron center in the complex.
The speciation diagram below illustrates the distribution of these iron-gramibactin complexes as a function of pH.
Interactive Data Table: Speciation of the Fe³⁺/Gramibactin System
| pH Range | Dominant Species | Charge |
| 2 - 9 | [Fe(this compound)]⁻ | -1 |
| ≥ 9 | [Fe(this compound)(OH)₂]³⁻ | -3 |
Note: This table represents the predominant species in the specified pH ranges based on thermodynamic studies.
Thermodynamic investigations, often employing ligand-competition methods with chelators like EDTA, have been crucial for understanding the stability and speciation of the Fe³⁺-gramibactin system. researchgate.netnih.gov These studies, conducted in aqueous solutions at controlled ionic strength and temperature (e.g., I = 0.1 M KCl, T = 25.0 °C), have quantified the acid-base behavior of this compound and its complexing ability toward Fe³⁺ over a pH range of 2 to 11. google.comresearchgate.netnih.gov The results from these analyses provide the foundation for determining the formation constants of the different Fe³⁺-gramibactin species and constructing the corresponding speciation diagrams. google.com
Formation of [Fe(this compound)]⁻ and [Fe(this compound)(OH)₂]³⁻ Species
Comparative Analysis of this compound’s Sequestering Ability
The effectiveness of a siderophore is best understood by comparing its iron-sequestering ability to that of other well-known chelating agents. Based on parameters like pFe (the negative logarithm of the free Fe³⁺ concentration), this compound is a highly potent siderophore. researchgate.netnih.gov
vs. EDTA: this compound shows a higher sequestering ability for Fe³⁺ than the common synthetic chelating agent EDTA. researchgate.netnih.gov
vs. Hydroxamate Siderophores: Its iron-binding strength is on the same order of magnitude as microbial siderophores that use hydroxamate groups for chelation. researchgate.netnih.gov
vs. Catecholate Siderophores: this compound's sequestering ability is generally smaller than that of most siderophores that utilize catecholate functional groups, which are known to be exceptionally powerful iron chelators. researchgate.netnih.gov
vs. Phytosiderophores: It demonstrates a much higher sequestering power than the most well-known phytosiderophores (siderophores produced by plants). researchgate.netnih.gov
This comparative analysis places this compound in the upper tier of microbial siderophores, highlighting the evolutionary significance of the novel diazeniumdiolate ligand system for iron acquisition. researchgate.net
Comparison with Conventional Hydroxamate and Catecholate Siderophores
This compound represents a novel class of siderophores characterized by its diazeniumdiolate functional groups, which sets it apart from the more common hydroxamate and catecholate types. researchgate.netleibniz-hki.de Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. google.comacs.org Structurally, this compound is a cyclic lipopeptide that creates a hexadentate coordination sphere for a ferric iron (Fe³⁺) ion. This coordination is achieved through two distinctive N-nitroso-N-hydroxyamine (diazeniumdiolate) ligands and one α-hydroxycarboxylate group. nih.gov
The iron-sequestering capability of this compound is comparable to that of typical hydroxamate siderophores but generally less potent than catecholate siderophores. researchgate.netnih.govnih.gov For instance, while enterobactin, a well-known catecholate siderophore, exhibits a pFe value of 34.3, this compound's pFe is 25.0. This places this compound in a competitive position with hydroxamate siderophores like desferrioxamine B, which has a pFe of 26.5. The pFe value is the negative logarithm of the free Fe³⁺ concentration at a physiological pH of 7.4, indicating the efficiency of iron sequestration.
In solution, the iron-gramibactin complex speciation is pH-dependent. Between a pH of 2 and 9, the predominant species is [Fe(GBT)]⁻. researchgate.netnih.govleibniz-hki.de At a pH above 9, the complex transitions to [Fe(GBT)(OH)₂]³⁻. researchgate.netnih.govleibniz-hki.de This contrasts with the binding strategies of other siderophores which may involve different protonation states across a similar pH range.
| Compound | Type | Key Chelating Group(s) | pFe (pH 7.4) | logβ [Fe(L)] |
|---|---|---|---|---|
| This compound | Diazeniumdiolate | Diazeniumdiolate, α-hydroxycarboxylate | 25.0 | 27.6 nih.gov |
| Desferrioxamine B | Hydroxamate | Hydroxamic acid | 26.5 | ~30 csic.es |
| Enterobactin | Catecholate | Catechol | 34.3 | ~49 csic.es |
Differentiation from Phytosiderophores and Synthetic Chelators (e.g., EDTA)
This compound demonstrates significantly greater iron-chelating power compared to both phytosiderophores and the common synthetic chelator, ethylenediaminetetraacetic acid (EDTA). researchgate.netnih.gov
Phytosiderophores, such as mugineic acid, are produced by graminaceous plants (grasses) and utilize amine and carboxylate groups as their metal-binding sites. nih.govmdpi.com Their iron sequestering ability is considerably lower than that of microbial siderophores like this compound. researchgate.netnih.gov The pFe value for mugineic acid is approximately 16. Furthermore, the effectiveness of phytosiderophores like mugineic acid is diminished in acidic soils due to the protonation of their carboxylate groups, a limitation not observed with this compound, which maintains stability under such conditions.
When compared to EDTA, a widely used synthetic hexadentate chelator, this compound proves to be a superior iron-sequestering agent in biological contexts. researchgate.netnih.gov EDTA has a pFe of 23.5, which is 1.5 log units lower than that of this compound. This indicates that this compound can more effectively bind and hold onto iron at physiological pH. While simpler diazeniumdiolate compounds like cupferron (B1669334) typically form 1:3 complexes with Fe³⁺, this compound's structure, featuring two diazeniumdiolate groups and an α-hydroxycarboxylate within a single molecule, allows for a stable 1:1 stoichiometry. This pre-organization reduces the entropic penalty of chelation and enhances binding kinetics compared to multi-ligand complexes. google.com
| Compound | Type | Origin | Key Chelating Group(s) | pFe (pH 7.4) |
|---|---|---|---|---|
| This compound | Diazeniumdiolate Siderophore | Microbial (e.g., Paraburkholderia graminis) | Diazeniumdiolate, α-hydroxycarboxylate | 25.0 |
| Mugineic Acid | Phytosiderophore | Plant (Grasses) | Amine, Carboxylate | ~16 |
| EDTA | Synthetic Chelator | Synthetic | Amine, Carboxylate | 23.5 |
Biological Roles and Mechanisms of Action of Gramibactin
Mechanisms of Iron Acquisition and Delivery to Plants
Gramibactin plays a crucial role in mobilizing iron from the soil and making it available to plants, a process vital for their growth and development, particularly in iron-deficient environments. ascenion.de Produced by bacteria living in the root zone, the siderophore binds to otherwise insoluble iron(III) in the soil and makes it accessible to the host plant. google.combiooekonomie.deidw-online.de
This compound is of particular importance to major cereal crops. The genes responsible for the biosynthesis of this compound are found in numerous plant-associated bacteria, including species that colonize the roots of maize, wheat, and rice. google.comresearchgate.netnih.gov These bacteria secrete this compound into the rhizosphere, the complex environment surrounding plant roots. google.com The siderophore possesses an exceptionally high affinity for Fe(III) ions, efficiently chelating them. researchgate.netnih.gov Subsequently, cereal plants can absorb the iron from the Fe-Gramibactin complex. google.comascenion.de This bacterial-mediated iron solubilization provides a significant advantage to the host plant, supplementing its own iron acquisition strategies. google.combiooekonomie.de
The uptake of the iron-gramibactin complex directly influences the plant's internal iron balance and metabolic processes that depend on this essential nutrient. google.com Iron is a critical cofactor for enzymes involved in the synthesis of chlorophyll (B73375), the pigment essential for photosynthesis. google.combiooekonomie.de In iron-deficient conditions, chlorophyll production decreases, leading to chlorosis (yellowing of leaves) and reduced plant growth. google.com
Table 1: Effect of Fe-Gramibactin on Maize Chlorophyll Content
| Treatment Group | Compound Administered | Observed Effect on Chlorophyll Content | Source |
|---|---|---|---|
| Experimental | Fe-Gramibactin Complex | Up to 50% increase | google.com, ascenion.de, biooekonomie.de |
Facilitation of Iron Uptake in Cereal Crops (Maize, Wheat, Rice)
This compound as a Nitric Oxide (NO) Donor
Beyond its role in iron transport, this compound possesses a unique chemical feature that allows it to function as a nitric oxide (NO) donor. google.comascenion.de This capability stems from the presence of two rare diazeniumdiolate (N-nitroso-N-hydroxyamine) groups within its molecular structure, which serve as the iron-binding ligands. google.com
The diazeniumdiolate groups in the apo-Gramibactin (iron-free) molecule are photoreactive. nih.govnih.gov When exposed to UV light, such as that present in sunlight, these functional groups can be cleaved. nih.govresearchgate.net This photochemical reaction results in the release of nitric oxide (NO). nih.govacs.org Studies have shown that upon irradiation, each diazeniumdiolate group can lose a molecule of NO, leading to a structural transformation of the siderophore and a loss of its ability to chelate iron. nih.govresearchgate.net This process has been confirmed through mass spectrometry, which detects the loss of NO from the parent molecule, and through in vitro assays that show NO liberation. nih.govascenion.denih.gov
The dual nature of this compound creates a direct link between iron metabolism and redox-based signaling in plants. By supplying essential iron, this compound supports fundamental metabolic processes like photosynthesis and respiration. google.com Simultaneously, by releasing NO, it activates a major signaling pathway involved in growth and defense. nih.govnih.gov NO is a key component of the reactive nitrogen species (RNS) that, along with reactive oxygen species (ROS), form a complex network of redox signaling. nih.govmdpi.com This network regulates gene expression and protein function to help plants adapt to changing conditions. unlp.edu.ar The liberation of NO from this compound in the plant's root system can thus modulate the plant's redox status, influencing its hormonal balance and activating defense mechanisms. google.comnih.gov This positions this compound as a mediator of the cross-talk between nutrient acquisition (iron homeostasis) and the plant's ability to perceive and respond to its environment through redox signaling. nih.gov
Role of Nitric Oxide in Plant Physiology: Root Growth and Stress Tolerance
Ecological Functions in Plant-Microbe Interactions
This compound, a siderophore produced by various rhizosphere bacteria, plays a significant role in the intricate relationships between plants and microbes. nih.gov Its functions extend beyond simple iron acquisition for its producing organism, influencing the broader microbial community and the health of host plants.
Influence on Rhizosphere Microbial Communities and Plant Health
The rhizosphere, the soil region directly influenced by plant roots, is a dynamic environment teeming with microbial life. researchgate.netnih.gov The composition and activity of this microbial community, or microbiome, are crucial for plant health, impacting nutrient uptake, growth, and defense against pathogens. researchgate.netnih.gov Siderophores like this compound are key molecules in this complex interplay.
By chelating iron, this compound can influence the availability of this essential nutrient for other microorganisms in the rhizosphere. researchgate.net This can create a competitive advantage for the producing bacteria and other organisms capable of utilizing the this compound-iron complex. The ability of certain plant-associated bacteria to produce this compound suggests a mechanism for shaping the microbial community in favor of beneficial organisms. researchgate.netdartmouth.edu A healthy and diverse rhizosphere microbiome contributes to plant vigor by solubilizing nutrients, producing growth-promoting hormones, and suppressing pathogens. mdpi.com
The health status of a plant can, in turn, affect its rhizosphere microbial community. mdpi.com Plants under stress, such as from pathogen attack, can recruit protective microorganisms to the rhizosphere. nih.gov The production of siderophores like this compound by these beneficial microbes can be a key part of this defense mechanism, limiting the iron available to pathogens and thereby inhibiting their growth.
This compound Production by Rhizobacterium Paraburkholderia graminis in Symbiotic Relationships
Paraburkholderia graminis, a rhizobacterium commonly associated with cereal crops like maize, rice, and wheat, is a known producer of this compound. researchgate.netnih.gov This bacterium colonizes the roots of these plants, establishing a symbiotic relationship. In this mutualistic interaction, the plant provides the bacterium with nutrients from root exudates, and in return, the bacterium supports the plant's growth and health. google.com
A primary contribution of P. graminis in this symbiosis is the production of this compound. researchgate.netresearchgate.net Iron is an essential nutrient for plants, required for critical processes like chlorophyll synthesis. google.com However, in many soils, iron is present in insoluble forms, making it unavailable to plants. google.com P. graminis releases this compound into the rhizosphere, where it efficiently binds to ferric iron (Fe³⁺) with a high affinity. researchgate.netdartmouth.edunih.gov The resulting iron-gramibactin complex is then taken up by the plant. nih.govgoogle.com
Research has demonstrated that the application of the Fe³⁺-gramibactin complex can significantly increase chlorophyll production in maize by as much as 50%. nih.govgoogle.com This highlights the direct benefit of this compound in enhancing the iron nutrition of the host plant. The genes responsible for this compound biosynthesis are conserved in numerous plant-associated bacteria, indicating the widespread importance of this siderophore in plant-microbe symbiosis. researchgate.netdartmouth.edunih.gov
Contribution to Biofertilization and Sustainable Agriculture Strategies
The properties of this compound make it a promising candidate for biofertilization strategies in sustainable agriculture. perintis.org.mynih.gov Biofertilizers, which contain living microorganisms, can enhance nutrient availability to plants, reducing the need for synthetic chemical fertilizers. perintis.org.myagenso.gr
This compound's primary role in this context is as an iron biofertilizer. nih.gov By solubilizing and providing iron to crops, it can improve growth and yield, particularly in iron-deficient soils. google.com This is a significant advantage for sustainable agriculture, as it offers an environmentally friendly approach to improving crop nutrition. perintis.org.my
Table 1: Research Findings on this compound's Role in Plant-Microbe Interactions
| Finding | Organism(s) | Implication | Reference(s) |
|---|---|---|---|
| This compound is produced by the rhizobacterium Paraburkholderia graminis. | Paraburkholderia graminis | Establishes the source of the siderophore in the rhizosphere. | researchgate.netnih.gov |
| This compound biosynthesis genes are conserved in many plant-associated bacteria. | Burkholderia/Paraburkholderia species | Suggests a widespread role in plant-microbe interactions. | nih.govresearchgate.net |
| Fe³⁺-gramibactin complex increases chlorophyll production in maize by 50%. | Zea mays (maize) | Demonstrates direct benefit to plant iron nutrition and health. | nih.govgoogle.com |
| This compound's diazeniumdiolate groups are photoreactive and can release nitric oxide (NO). | - | Implies a dual function in iron acquisition and signaling. | acs.orgnih.govnih.gov |
| Nitric oxide (NO) is a plant hormone that mediates iron homeostasis and promotes root growth. | Plants | Suggests this compound contributes to overall plant fitness beyond iron supply. | google.comnih.gov |
Potential for Novel Biological Functions and Signaling
The unique chemical structure of this compound, particularly its diazeniumdiolate moieties, points towards novel biological functions beyond its established role as a siderophore. nih.govacs.org The photoreactive nature of these groups and their ability to release nitric oxide (NO) upon exposure to light opens up possibilities for complex signaling roles in the rhizosphere. acs.orgnih.govnih.gov
Nitric oxide is a versatile signaling molecule in plants, influencing a wide array of physiological processes, including defense against pathogens, hormonal regulation, and responses to oxidative stress. acs.orgnih.gov The release of NO by this compound could therefore represent a sophisticated mechanism for communication between the producing bacterium and its host plant. nih.gov This could be part of a symbiotic strategy where the bacterium not only provides essential iron but also modulates the plant's development and defense systems. nih.gov
The discovery of other siderophores containing the graminine amino acid and the diazeniumdiolate group, such as megapolibactins and plantaribactin, from various plant-associated bacteria suggests that this class of compounds may have diverse and important ecological roles. nih.gov Further research into the specific triggers for NO release from this compound and its downstream effects on plant gene expression and physiology will be crucial to fully understand its potential as a signaling molecule. The interplay between iron acquisition and NO signaling mediated by this compound represents an exciting area for future investigation into the complex chemical dialogues that govern plant-microbe interactions.
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Characterization of Gramibactin and its Complexes
Spectroscopic methods are fundamental to understanding the molecular structure and behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectrophotometry have provided detailed insights into its composition and its interactions with metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metal Binding Site Identification
A key application of NMR has been the identification of the metal-binding sites. Complexation-induced shifts in the 1H NMR spectrum, particularly of protons near the coordination sites, provide direct evidence of metal binding. researchgate.netresearchgate.netnih.gov For instance, the unusual N-nitrosohydroxylamine (diazeniumdiolate) moieties, along with an α-hydroxycarboxylate group, have been confirmed as the primary ligands for Fe(III) binding through these NMR shift analyses. researchgate.netnih.gov Furthermore, 15N HMBC experiments on 15N-labeled this compound were crucial in identifying the N-nitroso-hydroxylamine functions, a rare feature in natural products. google.com Dual 13C/15N labeling has also enabled the tracking of metabolic flux from arginine to graminine via NMR.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) for Identity and Complex Confirmation
Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of this compound and its metal complexes. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode has been used to determine the accurate mass of apo-gramibactin, with a protonated molecule [M+H]⁺ observed at an m/z of approximately 835.3. acs.orgnih.gov The corresponding iron complex, [Fe(GBT)]⁻, has also been detected, confirming the 1:1 stoichiometry of the complex. researchgate.net
LC-HRESIMS analysis of culture broth extracts has allowed for the detection of both the free siderophore and its iron complex. researchgate.net Isotope patterns observed in the mass spectra of this compound and its gallium complex further prove the existence of a stable metal complex in solution. researchgate.netresearchgate.net Fragmentation patterns in MS/MS experiments, such as the characteristic loss of nitric oxide (NO) from the diazeniumdiolate groups, provide further structural confirmation. google.comresearchgate.netnih.gov For instance, upon photolysis, a product with an m/z of 773.3 [M+H]⁺ is observed, corresponding to the loss of two NO molecules and two protons. nih.gov
| Ion Species | Observed m/z | Method | Reference |
| [M+H]⁺ (apo-Gramibactin) | 835.3779 | HRMS | google.com |
| [M-2H+Fe]⁺ (Fe(III)-Gramibactin) | 888.3 | MS | nih.gov |
| [M+H]⁺ (Photoproduct) | 773.3 | MS | nih.gov |
| [M+16] (¹³C₅¹⁵N₃-labeled) | 851.3 | HRMS | |
| [M+17] (¹³C₅¹⁵N₃-labeled) | 852.3 | MS | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Acid-Base Behavior and Complexation Studies
UV-Vis spectrophotometry is a valuable tool for studying the acid-base properties of this compound and its complexation with metal ions. The diazeniumdiolate groups in apo-gramibactin exhibit a characteristic pH-dependent absorption. researchgate.net At a pH of 8, a distinct absorption band is observed around 248 nm. acs.orgnih.gov This feature is characteristic of N-nitrosohydroxylamines and its shift with pH changes allows for the determination of pKa values. google.comresearchgate.net
The formation of the Fe(III)-gramibactin complex is accompanied by a significant change in the UV-Vis spectrum, with a characteristic absorption maximum around 450 nm, confirming its role as a siderophore. Spectrophotometric titrations, where the absorbance is monitored as a function of pH or metal ion concentration, have been used to determine the stability constant of the Fe(III)-gramibactin complex, which has a high logβ value of 27.6. researchgate.netnih.gov These titrations also reveal that this compound releases four protons upon metal complexation. google.com
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification and purity assessment of this compound. Semipreparative reversed-phase HPLC, often using a C18 column, is employed to isolate this compound from culture supernatants with high purity (>95%). acs.org A common method involves a gradient of methanol (B129727) in water with 0.05% trifluoroacetic acid, with this compound eluting at a specific retention time. acs.org HPLC coupled with a diode array detector (HPLC-DAD) can be used to monitor the purification process and confirm the absence of this compound in mutant strains. google.comresearchgate.net
| Column | Mobile Phase | Elution | Purity | Reference |
| YMC C18-AQ (20 × 250 mm) | 20–80% methanol (0.05% trifluoroacetic acid) over 40 minutes | 23–25 minutes | >95% |
Isotopic Labeling and Metabolic Tracing Studies
Isotopic labeling studies have been pivotal in elucidating the biosynthetic pathway of this compound, particularly the origin of the novel amino acid graminine. By supplementing the growth medium with stable isotopes like ¹³C and ¹⁵N, researchers can trace their incorporation into the this compound molecule.
Feeding studies with ¹⁵NH₄Cl as the sole nitrogen source have shown the incorporation of ¹⁵N into the diazeniumdiolate groups. More specifically, experiments using ¹³C and ¹⁵N-labeled L-arginine have demonstrated that arginine is the direct precursor to graminine. nih.govresearchgate.net These studies established that the N-N bond in graminine is formed between the Nδ and Nω atoms of the guanidinium (B1211019) group in L-arginine. acs.orgnih.govresearchgate.net The resulting isotopically labeled this compound can then be analyzed by MS and NMR to confirm the positions of the incorporated isotopes. For example, supplementation with ¹³C₆¹⁵N₄-Arg resulted in a this compound isotopologue with an m/z of 851, corresponding to the incorporation of five ¹³C atoms and three ¹⁵N atoms per graminine residue. nih.gov
| Isotope Source | Incorporated Positions | Observed m/z [M+H]⁺ | Reference |
| ¹⁵NH₄Cl | Diazeniumdiolate (2x¹⁵N) | 845.3 (M+10) | nih.gov |
| ¹³C-l-Arg | Graminine (5x¹³C) | 851.3 (M+16) | |
| ¹⁴N-l-Ornithine | Ornithine residue (¹⁴N) | 841.3 (M+6), 843.3 (M+8) | acs.org |
Use of ¹³C and ¹⁵N Isotopic Feeding for Biosynthetic Pathway Elucidation
Isotopic labeling studies have been instrumental in deciphering the biosynthetic origins of this compound's constituent parts. By cultivating Paraburkholderia graminis DSM 17151 in media supplemented with labeled compounds, researchers have successfully traced the metabolic precursors of the non-proteinogenic amino acid graminine (Gra), a key component of this compound.
Specifically, feeding experiments with ¹⁵NH₄Cl as the sole nitrogen source resulted in a mass increase of M+10 in this compound, indicating the incorporation of ten ¹⁵N atoms. nih.gov Further investigations using ¹³C₆¹⁵N₄-L-arginine definitively established L-arginine as the direct precursor to L-graminine. nih.gov The resulting this compound exhibited mass peaks at m/z 851.3 (M+16), 852.3 (M+17), and 853.3 (M+18), consistent with the incorporation of five ¹³C atoms and three ¹⁵N atoms per graminine residue. acs.orgescholarship.org These experiments also demonstrated that the N-N bond within the diazeniumdiolate moiety of graminine is formed between the Nδ and Nω atoms of the L-arginine guanidinium group. nih.govresearcher.life Conversely, isotopic labeling with ¹⁴N-L-ornithine and ¹⁴N-L-citrulline did not show direct incorporation, confirming they are not immediate precursors to graminine. nih.gov
Molecular Biology and Genetic Manipulation Techniques
Gene Inactivation and Mutational Analysis of Biosynthetic Gene Clusters
The identification of genes essential for this compound biosynthesis has been achieved through targeted gene inactivation and mutational analysis of the grb gene cluster. researchgate.netnih.gov These studies revealed that the genes grbD and grbE are necessary for the formation of the characteristic diazeniumdiolate moiety of graminine. researchgate.netnih.gov Deletion mutants, specifically P. graminis ΔgrbD and ΔgrbE, were unable to produce this compound, confirming the critical role of these genes in the biosynthetic pathway. researchgate.netnih.gov This approach of targeted gene disruption has proven to be a key strategy in functionally characterizing the biosynthetic gene clusters of novel natural products. researchgate.netacs.orgnih.gov
Genome Mining and Bioinformatics for Ortholog Identification
Genome mining has emerged as a powerful tool for discovering novel natural products and understanding their distribution across different species. rsc.orgnih.gov In the context of this compound, researchers have utilized bioinformatics tools to identify orthologous gene clusters in a variety of plant-associated bacteria. researchgate.netnih.gov By using the amino acid sequence of GrbD as a query, a sequence similarity network was constructed, revealing a wide range of orthologous clusters, predominantly in Burkholderia and Paraburkholderia species. researchgate.netnih.gov This approach not only highlights the conservation of the this compound biosynthetic pathway but also led to the discovery of new types of diazeniumdiolate siderophores, such as megapolibactins and plantaribactin. researchgate.netnih.gov The identification of orthologs is often achieved through methods like the Reciprocal Best BLAST Hit (RBBH), which compares protein sequences between two genomes to find pairs that are each other's best hit. ezbiocloud.netcanada.ca
Computational Approaches in this compound Research
Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions
While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively detailed in the provided context, this computational technique is widely applied in natural product research to understand the dynamic behavior of molecules. mdpi.comresearchgate.net MD simulations can provide insights into the conformational flexibility of this compound and its complexes, which is crucial for understanding its interaction with iron and other biological targets. mdpi.comresearchgate.netmdpi.com These simulations can model the movement of atoms over time, revealing stable binding poses, the influence of solvent, and the energetics of binding interactions. biorxiv.orgunibas.ch By analyzing trajectories, researchers can assess the stability of protein-ligand complexes, identify key interacting residues, and understand how conformational changes affect binding affinity. mdpi.commdpi.com
Quantum Mechanical Calculations for Ligand Properties and Reactivity
Quantum mechanical (QM) calculations have been employed to investigate the properties and reactivity of this compound and its iron complexes. researchgate.netresearchgate.net These calculations provide a deeper understanding of the electronic structure and binding modes of the ligand. sns.it For instance, QM calculations can be used to support experimental findings regarding the stability of metal complexes and to gain insight into the binding mode of ligands. researchgate.netsns.it In the broader context of siderophore research, QM calculations have been used to analyze the formation of dinuclear species and the thermodynamic stability of mixed-ligand complexes, offering a detailed view of the coordination chemistry that is not always accessible through experimental methods alone. researchgate.netsns.it These computational approaches are valuable for predicting the reactivity and properties of novel ligands like this compound. researcher.lifenih.gov
In Vitro and In Vivo Assays for Functional Characterization
The functional properties of this compound, particularly its role in iron acquisition and its potential as a signaling molecule, have been investigated through a series of sophisticated in vitro and in vivo assays. These studies have been crucial in elucidating its biological activity in plant systems and its unique chemical reactivity.
In Planta Studies for Biological Activity (e.g., Chlorophyll (B73375) Production, Root Growth)
To assess the biological impact of this compound on plants, researchers have conducted targeted in planta experiments, primarily focusing on its ability to alleviate iron deficiency. A key indicator of iron availability in plants is the concentration of chlorophyll, the synthesis of which is heavily dependent on iron. google.comleibniz-hki.de
In studies involving maize (corn) plants, the application of the iron-gramibactin complex (Fe-gramibactin) led to a significant and visible improvement in plant health. leibniz-hki.debiooekonomie.de When maize plants were cultivated in iron-deficient conditions, supplementation with Fe-gramibactin resulted in up to a 50% increase in chlorophyll production compared to controls. google.comleibniz-hki.debiooekonomie.denih.gov This enhancement demonstrates that plants can effectively acquire and utilize iron when it is chelated by this compound. google.comleibniz-hki.de The experimental setup typically involves growing young corn plants in nutrient solutions lacking iron and then supplementing them with either the Fe-gramibactin complex or iron-free this compound as a control. google.combiooekonomie.de The resulting darker green leaves in the Fe-gramibactin treated group provide a clear visual and quantifiable measure of improved iron nutrition. leibniz-hki.debiooekonomie.de
| Parameter Studied | Plant Model | Key Finding | Methodological Approach | Reference |
|---|---|---|---|---|
| Chlorophyll Production | Maize (Corn) | Up to 50% increase in chlorophyll content upon treatment with Fe-gramibactin complex. | Plants grown in iron-deficient nutrient solutions were supplemented with the Fe-gramibactin complex. Chlorophyll content was measured as a readout for iron uptake. | google.com, nih.gov, leibniz-hki.de, biooekonomie.de |
| Iron Uptake | Maize (Corn) | Plants can take up iron from the Fe-gramibactin complex. | Positron Emission Tomography-Computed Tomography (PET-CT) tracer studies were used to monitor the uptake and distribution of gallium-gramibactin (as an iron analog). | google.com |
| Root Growth | General Plant Application | This compound promotes root growth and development. | Administering this compound or bacteria expressing it to plants and observing effects on root architecture. The effect is linked to NO release. | google.com, |
In Vitro Iron Binding Assays and NO Release Monitoring
The dual functionality of this compound as both an iron chelator and a nitric oxide (NO) donor has been characterized through various in vitro assays. google.com Its primary role as a siderophore is defined by its exceptionally high affinity for ferric iron (Fe³⁺). Thermodynamic studies using methods like potentiometric and spectrophotometric titrations have determined its iron-binding constant (logβ) to be 27.6, which is comparable to other potent microbial siderophores. researchgate.netacs.org These assays confirm that the unique N-nitroso-hydroxylamine (diazeniumdiolate) moieties are directly involved in coordinating the iron atom. google.com The complexation of iron is stable over a wide pH range, from approximately 2 to 9. researchgate.net
A fascinating secondary function of this compound is its ability to release nitric oxide, a crucial signaling molecule in plants. google.comnih.gov In vitro assays have demonstrated that this NO release can be triggered enzymatically. nih.gov When this compound is incubated with soluble protein extracts from corn roots, a release of NO is observed. nih.gov This process requires the presence of both plant-derived peroxidases and reactive oxygen species. nih.gov
To monitor this release, researchers employ sensitive detection methods. One common technique uses 2,3-diaminonaphthalene (B165487) (DAN), a probe that reacts with NO (in the presence of oxygen) to form a highly fluorescent compound, 2,3-naphthotriazole, which can be quantified fluorometrically. nih.gov Another established method is the Griess test, a colorimetric assay that detects the presence of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions. acs.orgnih.gov Studies have also revealed that the diazeniumdiolate groups are photoreactive; irradiation with UV light can cleave the N-N bond, leading to the release of NO from the apo-siderophore (metal-free this compound). nih.gov
| Assay Type | Purpose | Key Findings / Observations | Reference |
|---|---|---|---|
| Potentiometric & Spectrophotometric Titrations | To determine iron-binding affinity and stability. | Revealed a high binding affinity for Fe³⁺ (logβ = 27.6). The [Fe(GBT)]⁻ complex is the dominant species between pH 2 and 9. | google.com, researchgate.net |
| Fluorescence-based NO Detection | To monitor enzymatic NO release. | Using 2,3-diaminonaphthalene (DAN), demonstrated that NO is released from this compound in the presence of corn root protein extracts. | nih.gov |
| Griess Test | To quantify NO release by detecting its oxidation product, nitrite. | Confirmed the release of NO from this compound, particularly after photo-induced cleavage of the diazeniumdiolate groups. | acs.org, escholarship.org, nih.gov |
| Photoreactivity Assay | To investigate the effect of UV light on the molecule. | Irradiation of apo-gramibactin with UV light (e.g., 254 nm) causes the loss of two equivalents of NO. | , nih.gov |
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Biosynthetic Enzyme Mechanisms
The biosynthesis of gramibactin involves a complex enzymatic machinery encoded by the grb gene cluster. nih.gov While key genes such as grbD and grbE have been identified as essential for the formation of the characteristic diazeniumdiolate moieties, the precise mechanisms of action for many of the enzymes in the pathway are yet to be fully elucidated. nih.govnih.gov
Future research should focus on the detailed biochemical characterization of each enzyme within the nonribosomal peptide synthetase (NRPS) assembly line. researchgate.netresearchgate.net This includes the fatty acid ligase (FAL), condensation (C), adenylation (A), and thioesterase (TE) domains. researchgate.netresearchgate.net Isotopic labeling studies have successfully identified L-arginine as the precursor to the unique amino acid graminine, which contains the C-diazeniumdiolate group. acs.orgnih.gov Further investigation into the roles of GrbE, an arginine hydroxylase homolog, and GrbD, which contains a cupin domain, is crucial to understand the oxidative rearrangement that leads to the formation of the N-N bond in graminine. nih.govacs.org Unraveling these mechanisms will not only provide fundamental knowledge about the biosynthesis of this novel siderophore but could also pave the way for the bioengineering of new compounds with tailored properties.
Investigation of this compound Interactions with Other Metal Ions Beyond Iron
The primary characterized function of this compound is its high-affinity chelation of ferric iron (Fe³⁺), with a reported logβ value of 27.6. researchgate.netnih.gov However, the ability of siderophores to bind other metal ions is a growing area of interest. The unique diazeniumdiolate ligand system of this compound may confer selectivity or significant binding affinity for other physiologically and environmentally relevant metal ions. researchgate.net
Systematic studies are needed to determine the binding constants and coordination chemistry of this compound with a range of metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and gallium (Ga³⁺). nih.gov Liquid chromatography-mass spectrometry (LC-MS) has already been used to demonstrate the formation of a stable complex with gallium. researchgate.netresearchgate.net Understanding these interactions is critical, as they could reveal additional biological roles for this compound, such as involvement in the homeostasis of other metals or in protecting the producing organism from toxic metal concentrations. nih.gov This knowledge could also inform the development of this compound-based tools for bioremediation or as selective metal sensors.
Exploration of this compound’s Role in Diverse Ecological Contexts
This compound is produced by Paraburkholderia graminis, a bacterium associated with the roots of important cereal crops like maize, wheat, and rice. nih.gov Its ability to mobilize iron and subsequently increase chlorophyll (B73375) production in host plants highlights its potential significance in plant-microbe interactions and agriculture. ascenion.deleibniz-hki.de However, the ecological role of this compound likely extends beyond this symbiotic relationship.
Future research should investigate the prevalence and function of this compound and its biosynthetic gene clusters in a wider range of environments. Genome mining has already revealed homologous gene clusters in other plant-associated bacteria. nih.gov Exploring the function of this compound in different soil types, under varying nutrient conditions, and in the presence of competing microorganisms will provide a more comprehensive understanding of its ecological importance. Furthermore, the photoreactive nature of the diazeniumdiolate groups, which can lead to the release of nitric oxide (NO), suggests a potential role in redox signaling and communication within the rhizosphere microbiome. nih.govresearchgate.net Investigating this dual functionality in complex ecological settings is a key area for future exploration.
Development of Synthetic and Semi-Synthetic this compound Analogues for Mechanistic Studies
The structural complexity of this compound presents challenges for detailed structure-function relationship studies. The development of synthetic and semi-synthetic analogues of this compound would be a powerful tool to dissect the contributions of its various structural components to its function. nih.gov
By systematically modifying different parts of the molecule, such as the fatty acid tail, the peptide backbone, or the metal-chelating groups, researchers can probe their importance for iron binding, metal selectivity, interaction with transport proteins, and nitric oxide release. For example, replacing the diazeniumdiolate moieties with more common chelating groups like hydroxamates could clarify the specific advantages of this rare functional group. nih.gov These analogues would not only be invaluable for mechanistic studies but could also lead to the design of new compounds with enhanced or novel activities for applications in agriculture or medicine. nih.gov
Integration of this compound-Related Research into Multi-Omics and Systems Biology Frameworks
To fully comprehend the biological impact of this compound, it is essential to move beyond the study of the molecule in isolation and integrate research into a broader systems biology context. nih.gov Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound production and utilization affect the physiology of the producing bacterium, its host plant, and the surrounding microbial community. cmbio.io
For instance, transcriptomic and proteomic analyses of P. graminis under iron-limiting versus iron-replete conditions could reveal the regulatory networks that control this compound biosynthesis and transport. nih.gov Metabolomic studies of plant root exudates in the presence and absence of this compound could uncover changes in plant metabolism induced by this siderophore. nih.gov Integrating these diverse datasets will be crucial for building comprehensive models of the complex interactions within the rhizosphere and for harnessing the full potential of this compound for sustainable agriculture and biotechnology. nih.gov
Q & A
Q. What experimental approaches are recommended for characterizing Gramibactin's structural identity and purity?
To confirm this compound's identity and purity, employ a multi-technique approach:
- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times against standards and quantifying impurities (e.g., truncated peptides) .
- Mass Spectrometry (MS) : Validate molecular weight and detect post-translational modifications. For research-grade batches, MS alone may suffice, but advanced studies require additional validation .
- Nuclear Magnetic Resonance (NMR) : Elucidate structural conformations and binding motifs. 2D NMR (e.g., COSY, NOESY) is critical for resolving complex tertiary structures.
- Amino Acid Analysis (AAA) : Quantify composition to rule out synthesis errors.
| QC Metric | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥90% (research-grade) |
| Molecular Weight | MS | ±0.1% of theoretical |
| Solubility | Centrifugation/MS | No precipitate post-solubilization |
Q. How should researchers design experiments to investigate this compound's iron-chelating mechanism?
- Competitive Binding Assays : Compare this compound's affinity for Fe³⁺ with other siderophores (e.g., enterobactin) using spectrophotometric titration .
- Genetic Knockout Models : Use microbial strains deficient in endogenous siderophores to isolate this compound's role in iron uptake .
- Isotopic Labeling : Track ⁵⁵Fe redistribution in microbial cultures via autoradiography or ICP-MS .
Q. What are common pitfalls in interpreting this compound's bioactivity data, and how can they be mitigated?
- Batch Variability : Research-grade batches may differ in salt content (e.g., TFA) or peptide concentration, skewing dose-response curves. Solution: Request peptide content analysis and TFA removal for cell-based assays .
- Contaminant Interference : Residual solvents or truncated peptides may activate non-target pathways. Solution: Include negative controls (e.g., scrambled-sequence peptides) .
Advanced Research Questions
Q. How can structural contradictions in this compound's reported binding conformations be resolved?
Discrepancies in NMR/X-ray crystallography data often arise from solvent conditions or redox states. Methodological steps:
- Comparative Analysis : Replicate studies under identical pH, temperature, and ionic strength conditions .
- Dynamic Simulations : Use molecular dynamics (MD) to model conformational flexibility in aqueous vs. membrane environments.
- Synchrotron Validation : High-resolution X-ray diffraction minimizes crystallography artifacts .
Q. What strategies optimize this compound synthesis for high-yield, low-impurity outputs?
- Solid-Phase Peptide Synthesis (SPPS) Adjustments :
- Use pseudoproline dipeptides to reduce aggregation during chain elongation.
- Incorporate microwave-assisted synthesis for difficult couplings (e.g., sterically hindered residues) .
Q. How should researchers address discrepancies in this compound's reported MIC values across microbial strains?
- Standardize Assay Conditions : Control iron availability (e.g., via iron-depleted media) and inoculum size .
- Cross-Validate with Orthogonal Assays : Compare broth microdilution (MIC) with disk diffusion or time-kill kinetics .
- Metadata Reporting : Document batch-specific variables (e.g., peptide content, storage conditions) to enable meta-analysis .
Methodological Frameworks
Formulating a robust research question for this compound studies (e.g., mechanism, ecology, or synthetic biology applications):
- Criteria : Ensure the question is researchable (empirically testable), specific (defines variables), and novel (addresses literature gaps) .
- Example : "How does this compound's iron-binding affinity vary with pH, and what structural features drive this plasticity?"
- Avoid : Overly broad questions (e.g., "What is this compound's role in nature?") or solution-focused inquiries (e.g., "How can this compound be commercialized?") .
Designing replication studies to validate contentious findings :
- Blinded Reanalysis : Provide raw data (HPLC/MS traces, assay readouts) to independent labs for reprocessing .
- Interlaboratory Comparisons : Collaborate to test this compound under harmonized protocols (e.g., shared microbial strains, media) .
Tables for Data Interpretation
Table 1 : Key variables influencing this compound bioactivity
Table 2 : Recommended assays for functional studies
| Assay Type | Application | Reference Method |
|---|---|---|
| CAS Assay | Siderophore activity screening | Schwyn & Neilands (1987) |
| Fluorescence Quenching | Binding affinity quantification | HPLC-coupled titration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
